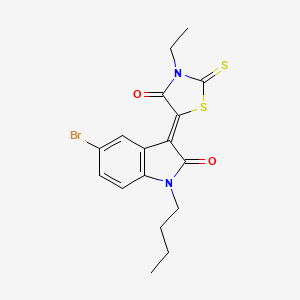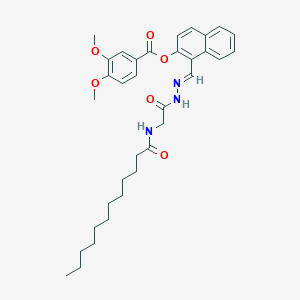
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-エチル-2-チオキソチアゾリジン-4-オンは、複素環式化合物に属する複雑な有機化合物です。
合成方法
合成経路と反応条件
5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-エチル-2-チオキソチアゾリジン-4-オンの合成は、通常、5-ブロモ-1-ブチル-2-オキソインドリン-3-カルバルデヒドと3-エチル-2-チオキソチアゾリジン-4-オンを特定の反応条件下で縮合させることを含みます。反応は通常、水酸化ナトリウムや炭酸カリウムなどの適切な塩基の存在下、エタノールやメタノールなどの適切な溶媒中で行われます。反応混合物を数時間還流下に加熱して、完全な縮合と目的生成物の形成を確実に行います .
工業的生産方法
この化合物の工業的生産は、同様の合成経路を大規模で行う場合がありますが、より高い収率と純度を得るために、連続フロー反応器や自動合成システムなどの高度な技術を使用する場合もあります。最終生成物の精製は、通常、再結晶またはクロマトグラフィー技術によって行われます .
化学反応解析
反応の種類
5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-エチル-2-チオキソチアゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応により、この化合物は対応するチオエーテルまたはアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
形成される主な生成物
酸化: スルホキシドまたはスルホンの形成。
還元: チオエーテルまたはアルコールの形成。
置換: さまざまな官能基を持つ置換誘導体の形成.
科学研究における用途
5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-エチル-2-チオキソチアゾリジン-4-オンは、次のような科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 特に特定の疾患を標的とした新薬の開発において、潜在的な治療的用途について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-エチル-2-チオキソチアゾリジン-4-オンの作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、特定の酵素やタンパク質に結合し、その活性を阻害し、さまざまな生物学的効果をもたらすことが知られています。たとえば、細胞増殖に関与する酵素の活性を阻害し、潜在的な抗癌効果をもたらす可能性があります .
類似化合物の比較
類似化合物
- 5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-シクロヘキシル-2-チオキソチアゾリジン-4-オン
- 5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-メチル-2-チオキソチアゾリジン-4-オン
- 5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-((テトラヒドロフラン-2-イル)メチル)-2-チオキソチアゾリジン-4-オン
独自性
5-(5-ブロモ-1-ブチル-2-オキソインドリン-3-イリデン)-3-エチル-2-チオキソチアゾリジン-4-オンの独自性は、インドリノンとチオキソチアゾリジノン部分の存在など、その特定の構造的特徴にあります。これらの構造要素は、その独特な化学反応性と潜在的な生物活性に貢献し、さまざまな研究用途に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Uniqueness
The uniqueness of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one lies in its specific structural features, such as the presence of both indolinone and thioxothiazolidinone moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
特性
CAS番号 |
618075-38-0 |
|---|---|
分子式 |
C17H17BrN2O2S2 |
分子量 |
425.4 g/mol |
IUPAC名 |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-3-5-8-20-12-7-6-10(18)9-11(12)13(15(20)21)14-16(22)19(4-2)17(23)24-14/h6-7,9H,3-5,8H2,1-2H3/b14-13- |
InChIキー |
DOJUGMZFPZXFGT-YPKPFQOOSA-N |
異性体SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC)/C1=O |
正規SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024599.png)

![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12024623.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B12024641.png)




![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024691.png)
![3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024692.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)
![5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024709.png)
